5-Hydrazinyl-6-(4-(pentyloxy)phenyl)pyridazin-3(2H)-one
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Overview
Description
5-Hydrazinyl-6-(4-(pentyloxy)phenyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydrazinyl-6-(4-(pentyloxy)phenyl)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Various substitution reactions can occur, especially at the hydrazinyl and phenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, alkylating agents, etc.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and biological pathways.
Medicine: Possible applications in drug development, particularly for its potential biological activities.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-Hydrazinyl-6-(4-(pentyloxy)phenyl)pyridazin-3(2H)-one would depend on its specific interactions with biological targets. Typically, such compounds might interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Other compounds in the pyridazinone family.
Hydrazinyl Compounds: Compounds with similar hydrazinyl groups.
Phenyl Derivatives: Compounds with similar phenyl substitutions.
Uniqueness
5-Hydrazinyl-6-(4-(pentyloxy)phenyl)pyridazin-3(2H)-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
94100-03-5 |
---|---|
Molecular Formula |
C15H20N4O2 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
4-hydrazinyl-3-(4-pentoxyphenyl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C15H20N4O2/c1-2-3-4-9-21-12-7-5-11(6-8-12)15-13(17-16)10-14(20)18-19-15/h5-8,10H,2-4,9,16H2,1H3,(H2,17,18,20) |
InChI Key |
IZJXYCHBULJVEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=NNC(=O)C=C2NN |
Origin of Product |
United States |
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